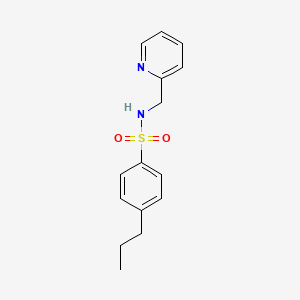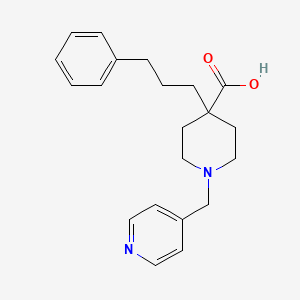
4-(3-phenylpropyl)-1-(pyridin-4-ylmethyl)piperidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-phenylpropyl)-1-(pyridin-4-ylmethyl)piperidine-4-carboxylic acid, also known as PAPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
4-(3-phenylpropyl)-1-(pyridin-4-ylmethyl)piperidine-4-carboxylic acid's mechanism of action is primarily mediated through its interaction with the sigma-1 receptor. It has been shown to modulate the receptor's activity, leading to the regulation of various cellular processes, including calcium signaling, protein synthesis, and cell survival. This compound has also been shown to have an allosteric effect on the NMDA receptor, leading to the regulation of glutamate neurotransmission.
Biochemical and Physiological Effects:
This compound's biochemical and physiological effects have been extensively studied in vitro and in vivo. It has been shown to have neuroprotective, neuroregenerative, and anti-inflammatory effects in various animal models of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. This compound has also been shown to have anti-cancer effects, leading to the induction of apoptosis and inhibition of tumor growth.
実験室実験の利点と制限
4-(3-phenylpropyl)-1-(pyridin-4-ylmethyl)piperidine-4-carboxylic acid has several advantages for lab experiments, including its high affinity for the sigma-1 receptor, which makes it an excellent tool compound for studying the receptor's role in various cellular processes. It is also relatively stable and easy to synthesize, making it a cost-effective compound for research. However, this compound's limitations include its low solubility in water and its potential toxicity, which may limit its use in vivo.
将来の方向性
Several future directions have been proposed for 4-(3-phenylpropyl)-1-(pyridin-4-ylmethyl)piperidine-4-carboxylic acid research, including the development of more potent and selective sigma-1 receptor ligands, the investigation of this compound's potential applications in other fields, such as oncology and immunology, and the exploration of this compound's potential as a therapeutic agent for neurodegenerative diseases. Additionally, the development of novel synthetic methods for this compound and its derivatives may further enhance its potential applications in research and drug discovery.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound's potential as a therapeutic agent for neurodegenerative diseases and its potential applications in other fields make it a promising compound for further research.
合成法
4-(3-phenylpropyl)-1-(pyridin-4-ylmethyl)piperidine-4-carboxylic acid can be synthesized using a multistep process that involves the reaction of pyridine-4-carboxaldehyde with 4-(3-phenylpropyl)piperidine, followed by the addition of a carboxylic acid group. The final product is obtained through purification and isolation steps. Several methods have been developed for the synthesis of this compound, including the use of microwave irradiation and enzymatic catalysis.
科学的研究の応用
4-(3-phenylpropyl)-1-(pyridin-4-ylmethyl)piperidine-4-carboxylic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in various cellular processes, including calcium signaling, protein synthesis, and cell survival. This compound has been used as a tool compound to study the sigma-1 receptor's role in neuroprotection, neurodegeneration, and neuropsychiatric disorders.
特性
IUPAC Name |
4-(3-phenylpropyl)-1-(pyridin-4-ylmethyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c24-20(25)21(10-4-7-18-5-2-1-3-6-18)11-15-23(16-12-21)17-19-8-13-22-14-9-19/h1-3,5-6,8-9,13-14H,4,7,10-12,15-17H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVCZNIZHATNBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CCCC2=CC=CC=C2)C(=O)O)CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

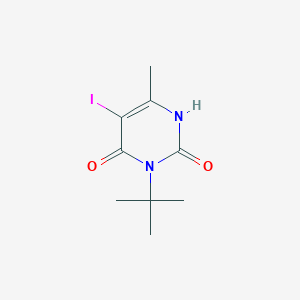
![2-(methylthio)-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5341691.png)
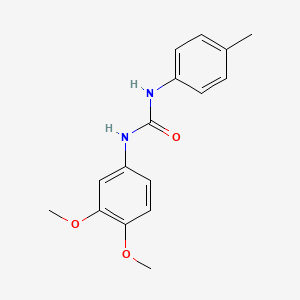
![N-(2-chlorophenyl)-2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]acetamide](/img/structure/B5341716.png)
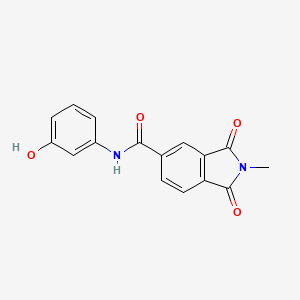
![2-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5341731.png)
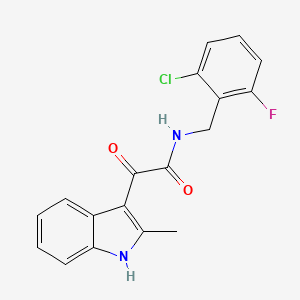
![4-[((2R,5S)-5-{[4-(trifluoromethyl)pyridin-2-yl]methyl}tetrahydrofuran-2-yl)methyl]morpholine](/img/structure/B5341734.png)
![4-(cyclopropylmethyl)-1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5341739.png)
![N-(3,4-dimethylphenyl)-2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5341742.png)
![2-[methyl(2-phenylethyl)amino]-2-indanecarboxylic acid](/img/structure/B5341750.png)
![ethyl 3-[7-methoxy-3-(4-methoxyphenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-2-butenoate](/img/structure/B5341758.png)
![N-({1-[(5-ethylpyridin-2-yl)methyl]piperidin-4-yl}methyl)-3-methyl-2-furamide](/img/structure/B5341771.png)
